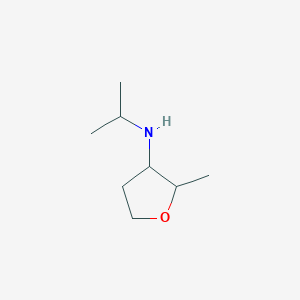
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ET-T-26 and has been synthesized using different methods.
Applications De Recherche Scientifique
Optoelectronic Applications
Thiophene-based acrylonitrile derivatives, including compounds similar to (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile, have been extensively studied for their optoelectronic properties. They have been utilized in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. The nonlinear absorption and optical limiting behavior under laser excitation are crucial for these applications. Theoretical calculations like DFT have provided insights into the energy levels and the delocalization of electrons within the molecules, contributing to their effective nonlinear absorption coefficients, which are vital for optical limiting performance in photonic or optoelectronic devices (Anandan et al., 2018).
Fluorescent Properties and Biological Applications
The fluorescent properties of acrylonitrile derivatives have been tailored for various applications. New fluorescent thiazoles based on the acrylonitrile core have shown potential in biological applications. Their emission spectrum ranges from green to red, depending on the substituents, making them versatile for different uses. These compounds exhibit multifunctional properties, including good emission in both solid phase and suspension, and can be stimulated by certain acids, which strengthens their emission intensity. Such properties, coupled with their ability to penetrate living cells and accumulate in specific regions, make them suitable for biological imaging and other related applications (Eltyshev et al., 2021).
Photophysical Properties
The synthesis of thiophenylacrylonitrile derivatives has been explored to understand their photophysical properties. Such compounds have been noted for their potential in emitting green fluorescence under UV irradiation, both in solid state and in solution. Their thermal stability, indicated by their decomposition temperature, adds to their appeal for applications requiring durability under high-temperature conditions (Xu et al., 2012).
Propriétés
IUPAC Name |
(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2S/c1-3-16-8-10-17(11-9-16)20-14-24-21(23-20)19(13-22)12-18-7-5-4-6-15(18)2/h4-12,14H,3H2,1-2H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPRCLKZIWPMTB-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2606026.png)



![3-(2-ethoxyethyl)-8-(2-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2606035.png)


![[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B2606038.png)


![N-(3-chlorophenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2606041.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2606042.png)

![3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one](/img/structure/B2606044.png)